N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide
CAS No.:
Cat. No.: VC16329242
Molecular Formula: C22H26N4O3S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N4O3S |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)acetamide |
| Standard InChI | InChI=1S/C22H26N4O3S/c1-22(2,3)17-13-30-21(23-17)24-18(27)12-26-15-9-5-4-8-14(15)19(28)25-11-7-6-10-16(25)20(26)29/h4-5,8-9,13,16H,6-7,10-12H2,1-3H3,(H,23,24,27) |
| Standard InChI Key | BCCNFCFKXAMUQA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c] benzodiazepin-5-yl)acetamide, reflects its intricate architecture, which combines a thiazole ring substituted with a tert-butyl group and a benzo-fused pyridodiazepine system. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O |
| InChI Key | BCCNFCFKXAMUQA-UHFFFAOYSA-N |
| PubChem CID | 71702293 |
The tert-butyl group at the 4-position of the thiazole ring enhances lipophilicity, potentially improving blood-brain barrier permeability. The diazepine moiety, characterized by a seven-membered ring containing two nitrogen atoms, introduces conformational flexibility, enabling interactions with diverse biological targets.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. The -NMR spectrum exhibits signals corresponding to the tert-butyl group (δ 1.35 ppm, singlet) and the acetamide protons (δ 3.85 ppm, multiplet). Density functional theory (DFT) calculations predict a planar geometry for the thiazole ring, while the diazepine system adopts a boat-like conformation, stabilizing hydrogen bonds with adjacent carbonyl groups.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy starting from 4-tert-butylthiazol-2-amine. Key steps include:
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Acetylation: Reaction with chloroacetyl chloride in tetrahydrofuran (THF) yields 2-chloro-N-(4-tert-butylthiazol-2-yl)acetamide.
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Cyclocondensation: Treatment with 6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1, diazepin-5(12H)-amine under basic conditions forms the diazepine-acetamide backbone.
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Purification: Recrystallization from ethanol achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).
Yield and Scalability
Stability and Physicochemical Properties
Solubility and Partitioning
The compound displays limited aqueous solubility ( at pH 7.4) but high lipophilicity (), favoring passive diffusion across biological membranes. Protonation of the diazepine nitrogen at gastric pH () enhances solubility in acidic environments, suggesting oral bioavailability.
Metabolic Pathways
In vitro hepatic microsome assays identify two primary metabolites:
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Hydroxylation: CYP3A4-mediated oxidation at the tert-butyl group ().
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Amide hydrolysis: Esterase cleavage of the acetamide bond, releasing free thiazole and diazepine fragments.
Future Directions and Challenges
Therapeutic Applications
The compound’s dual activity at GABA and COX-2 positions it as a candidate for neuroinflammatory disorders, such as multiple sclerosis or Alzheimer’s disease. Preclinical toxicity studies are needed to evaluate hepatotoxicity and CNS penetration.
Synthetic Challenges
Improving the efficiency of the cyclocondensation step remains a priority. Catalytic asymmetric synthesis could enable access to enantiomerically pure variants, potentially enhancing target selectivity.
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